1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one
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Overview
Description
Starting Material: Cyclopropylpiperazine
Reagents: 4-Methyl-2-methylidenepentanoyl chloride
Conditions: Acylation reaction in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one typically involves multi-step organic synthesis
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Formation of Piperazine Core:
Starting Material: Ethylenediamine
Reagents: Diethyl oxalate
Conditions: Reflux in ethanol to form piperazine-2,5-dione, followed by reduction to piperazine.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the piperazine ring or the side chains.
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Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents like ether or THF
Products: Reduced forms of the carbonyl groups or double bonds.
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Substitution:
Reagents: Halogenating agents like N-bromosuccinimide
Conditions: Radical or nucleophilic substitution conditions
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated piperazine derivatives.
Scientific Research Applications
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions.
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Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Studied as a potential drug candidate for various diseases.
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Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Cyclopropyl-4-(4-methylpentanoyl)piperazin-2-one
- 1-Cyclopropyl-4-(4-methyl-2-pentenoyl)piperazin-2-one
- 1-Cyclopropyl-4-(4-methyl-2-oxopentanoyl)piperazin-2-one
Comparison: 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one is unique due to the presence of the 2-methylidene group, which may impart different reactivity and biological activity compared to its analogs. This structural feature can influence the compound’s binding affinity, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
1-cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)8-11(3)14(18)15-6-7-16(12-4-5-12)13(17)9-15/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMUVOVPLYLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)N1CCN(C(=O)C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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